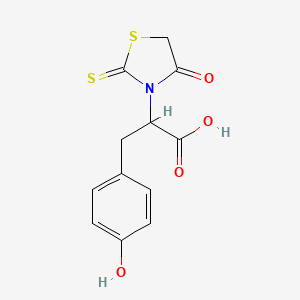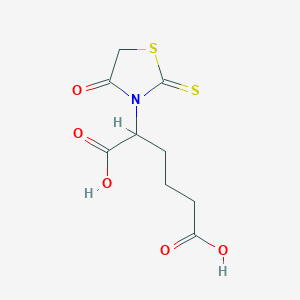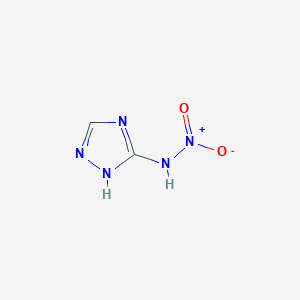![molecular formula C11H11F3N6O2 B3823030 2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B3823030.png)
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene
Descripción general
Descripción
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[64002,6]dodeca-1,4,6,9,11-pentaene is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene involves multiple steps. One common method involves the reaction of 2,2,2-trifluoroethyl trifluoroacetate with other organic reagents under controlled conditions. The reaction typically requires a catalyst, such as anionic tris-phosphine ruthenium hydride complex, to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, ethylene glycol, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoroacetate derivatives, while reduction could produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethyl trifluoroacetate: A related compound with similar functional groups and reactivity.
Ethyl trifluoroacetate: Another trifluoroacetate derivative with different alkyl groups.
Methyl trifluoroacetate: A simpler compound with a single trifluoroacetate group.
Uniqueness
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene is unique due to its complex structure and multiple functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
IUPAC Name |
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N6.C2HF3O2/c1-5-4-6(2)14-9(10-5)15-8(13-14)11-7(3)12-15;3-2(4,5)1(6)7/h4H,1-3H3,(H,11,12,13);(H,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMJRGCCGNXPPD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=[N+]3C(=NN12)N=C(N3)C)C.C(=O)(C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B3822950.png)




![[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B3822991.png)
![5,7-diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate](/img/structure/B3822997.png)
![2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B3823002.png)

![1H-imidazo[4,5-b]phenazine](/img/structure/B3823013.png)

![1-[2-(2-chloro-6-methoxyphenyl)isonicotinoyl]-4-methylpiperazine](/img/structure/B3823023.png)
![5-[[benzyl(methyl)amino]methyl]-N-[(5-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3823025.png)
![3-methyl-1,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3823038.png)
